molecular formula C16H13ClN4O4S2 B4181711 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4181711
M. Wt: 424.9 g/mol
InChI Key: BAHXEMXNPFRTQD-UHFFFAOYSA-N
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Description

2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzothiophene and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the benzothiophene ring.

    Amidation: The formation of the amide bond between the benzothiophene derivative and the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur on the benzothiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated by reagents like halogens and alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Material Science: The compound’s unique electronic properties could make it useful in the development of new materials, such as organic semiconductors.

    Biological Research: It could be used as a tool compound to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The exact mechanism of action of 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE would depend on its specific application. Generally, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-benzothiophene-2-carboxamide
  • 6-nitro-1-benzothiophene-2-carboxamide
  • N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Uniqueness

What sets 2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE apart is the combination of the benzothiophene and thiazole moieties, which may confer unique electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S2/c1-7-12(15(23)20(2)3)27-16(18-7)19-14(22)13-11(17)9-5-4-8(21(24)25)6-10(9)26-13/h4-6H,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHXEMXNPFRTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
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2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
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2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
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Reactant of Route 4
2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
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Reactant of Route 5
2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
2-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

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